![molecular formula C20H42BrNO2 B14306754 N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide CAS No. 112453-51-7](/img/structure/B14306754.png)
N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological membranes and its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide typically involves the reaction of dodecylamine with butyric anhydride to form the intermediate compound. This intermediate is then reacted with 2-bromoethyl butyrate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same chemical reactions but is optimized for large-scale production with enhanced safety measures and environmental controls.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles like hydroxide ions, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Alcohols.
Applications De Recherche Scientifique
N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of biological membranes and their interactions with different compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties.
Mécanisme D'action
The mechanism of action of N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide involves its interaction with biological membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing its permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium chloride
- N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium iodide
Uniqueness
N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide is unique due to its specific bromide ion, which imparts distinct chemical properties compared to its chloride and iodide counterparts. The bromide ion influences the compound’s reactivity and interaction with other molecules, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
112453-51-7 |
|---|---|
Formule moléculaire |
C20H42BrNO2 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
2-butanoyloxyethyl-dodecyl-dimethylazanium;bromide |
InChI |
InChI=1S/C20H42NO2.BrH/c1-5-7-8-9-10-11-12-13-14-15-17-21(3,4)18-19-23-20(22)16-6-2;/h5-19H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
LTLHQIPLNKUUSE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CCOC(=O)CCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



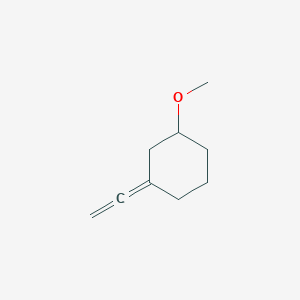
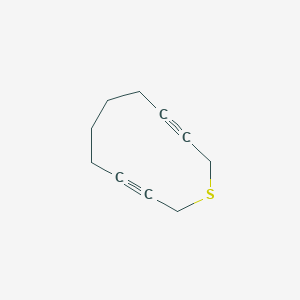
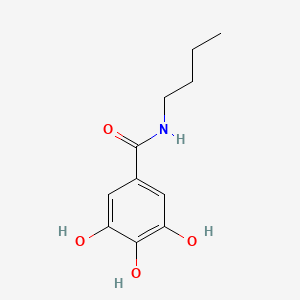


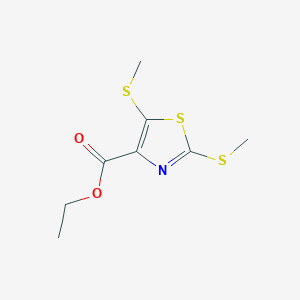
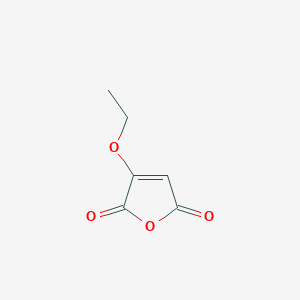
![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
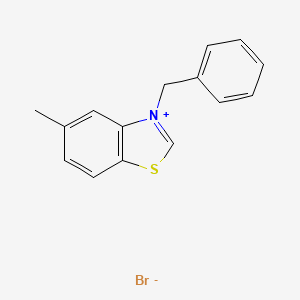
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)
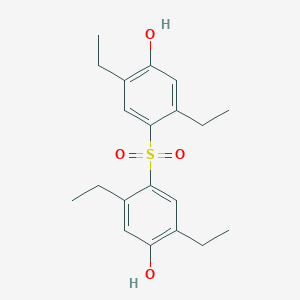
![Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide](/img/structure/B14306743.png)

